Differential In Vivo Gene Silencing Potency: NAG37 Scaffold Exhibits Linkage-Dependent Advantage Over GalNAc L96 Standard
A direct head-to-head in vivo study compared siRNAs conjugated with the GalNAc NAG37 scaffold (targeting ANGPTL3) to siRNAs conjugated with the GalNAc L96 standard (targeting TTR). When connected to the 3′-end of the sense strand via an additional phosphorothioate (PS) linkage instead of a phosphodiester (PO) linkage, the NAG37-based conjugate exhibited superior silencing activity relative to the L96 conjugate under the same PS linkage conditions [1].
| Evidence Dimension | In vivo gene silencing activity (qualitative assessment) |
|---|---|
| Target Compound Data | More powerful silencing activity with PS-linkage vs PO-linkage |
| Comparator Or Baseline | GalNAc L96 standard conjugate with PS-linkage |
| Quantified Difference | Qualitatively superior; no specific fold-change reported in abstract |
| Conditions | In vivo siRNA administration in mice; 3′-end conjugation |
Why This Matters
This differential linkage sensitivity demonstrates that the NAG37 scaffold is not functionally interchangeable with the widely used L96 standard, providing a basis for selecting NAG37 for programs requiring specific linker configurations.
- [1] Li, Q., Dong, M., Chen, P., et al. Novel diamine-scaffold based N-acetylgalactosamine (GalNAc)–siRNA conjugate: synthesis and in vivo activities. RSC Adv. 2024, 14, 17461–17466. DOI: 10.1039/d4ra03023k. View Source
